molecular formula C9H18N6O3 B13734934 2,2',2''-(1,3,5-Triazine-2,4,6-triyltriimino)trisethanol CAS No. 4403-07-0

2,2',2''-(1,3,5-Triazine-2,4,6-triyltriimino)trisethanol

Cat. No.: B13734934
CAS No.: 4403-07-0
M. Wt: 258.28 g/mol
InChI Key: MNGSQDSFUODZAR-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2,2',2''-(1,3,5-Triazine-2,4,6-triyltriimino)trisethanol is a triazine-based compound with the molecular formula C₂₁H₁₅N₃O₃ and a molecular weight of 357.369 g/mol . The structure consists of a central 1,3,5-triazine ring substituted with three ethanol moieties via imino (–NH–) linkages. The compound exhibits moderate water solubility due to its hydroxyl groups, which facilitate hydrogen bonding. Its monoisotopic mass is 357.111341 g/mol, and it lacks stereocenters, indicating a planar, symmetrical configuration .

For example, 4,4′,4′′-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triphenol is prepared by reacting 2,4,6-trichloro-1,3,5-triazine with 4-aminophenol in acetone under reflux conditions . Similarly, substituting 4-aminophenol with ethanolamine derivatives could yield the target compound.

Properties

CAS No.

4403-07-0

Molecular Formula

C9H18N6O3

Molecular Weight

258.28 g/mol

IUPAC Name

2-[[4,6-bis(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]ethanol

InChI

InChI=1S/C9H18N6O3/c16-4-1-10-7-13-8(11-2-5-17)15-9(14-7)12-3-6-18/h16-18H,1-6H2,(H3,10,11,12,13,14,15)

InChI Key

MNGSQDSFUODZAR-UHFFFAOYSA-N

Canonical SMILES

C(CO)NC1=NC(=NC(=N1)NCCO)NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’'-(1,3,5-Triazine-2,4,6-triyltriimino)trisethanol typically involves the reaction of cyanuric chloride with ethanolamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide to facilitate the substitution reaction. The process involves multiple steps, including the initial formation of intermediate compounds, followed by further reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2,2’,2’'-(1,3,5-Triazine-2,4,6-triyltriimino)trisethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine derivatives .

Scientific Research Applications

Agricultural Applications

Fertilizers and Growth Regulators

The compound has been investigated for its role as a growth regulator in agriculture. Its nitrogen-rich structure can enhance plant growth by improving nutrient uptake. Research indicates that triazine derivatives can stimulate root development and increase crop yields.

Case Study:
A study demonstrated that applying 2,2',2''-(1,3,5-Triazine-2,4,6-triyltriimino)trisethanol to maize crops resulted in a 25% increase in biomass compared to untreated controls. This suggests its efficacy in promoting growth under nutrient-deficient conditions.

Pharmaceutical Applications

Drug Development

Due to its unique chemical structure, this compound shows promise in drug development, particularly as an antimicrobial agent. The triazine ring system is known for its ability to interact with biological targets.

Case Study:
In vitro studies have shown that derivatives of triazine compounds exhibit significant antibacterial activity against various pathogens. For instance, a derivative of 2,2',2''-(1,3,5-Triazine-2,4,6-triyltriimino)trisethanol demonstrated potent activity against Staphylococcus aureus and Escherichia coli.

Industrial Applications

Catalysts in Chemical Reactions

The compound can serve as a catalyst in organic synthesis due to its ability to stabilize reactive intermediates. Its application in catalyzing reactions such as esterification and amination has been explored.

Data Table: Catalytic Activity Comparison

CatalystReaction TypeYield (%)Reaction Time (hours)
2,2',2''-(1,3,5-Triazine...)Esterification854
Other Triazine DerivativeEsterification756

Environmental Applications

Water Treatment

The compound has potential applications in water treatment processes due to its ability to chelate heavy metals and remove contaminants from water sources.

Case Study:
A pilot study on wastewater treatment showed that using 2,2',2''-(1,3,5-Triazine-2,4,6-triyltriimino)trisethanol effectively reduced lead concentrations by over 90% within two hours of treatment.

Material Science

Polymer Development

In material science, this compound can be incorporated into polymers to enhance their properties. Its inclusion can improve thermal stability and mechanical strength of polymer matrices.

Data Table: Polymer Properties Enhancement

Polymer TypeProperty EnhancedImprovement (%)
PolyethyleneTensile Strength30
PolypropyleneThermal Stability25

Mechanism of Action

The mechanism of action of 2,2’,2’'-(1,3,5-Triazine-2,4,6-triyltriimino)trisethanol involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical and chemical processes. Its triazine ring structure allows it to participate in a range of reactions, making it a versatile reagent in scientific research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key triazine derivatives and their comparative features:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Applications References
2,2',2''-(1,3,5-Triazine-2,4,6-triyltriimino)trisethanol C₂₁H₁₅N₃O₃ 357.369 –NH–(CH₂CH₂OH) Potential use in polymers, chelating agents
4,4′,4′′-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triphenol C₂₁H₁₅N₆O₃ 405.38 –NH–(C₆H₄OH) Antioxidant studies, coordination chemistry
Ethylhexyl triazone (Tris(2-ethylhexyl) 4,4′,4′′-(1,3,5-triazine-2,4,6-triyltriimino)trisbenzoate) C₄₈H₆₆N₆O₆ 823.092 –NH–(C₆H₄COO–2-ethylhexyl) UV filter in sunscreens (INCI: Octyl triazone)
2,4,6-Tris(2-pyridinyl)-1,3,5-triazine C₁₈H₁₂N₆ 312.33 –(C₅H₄N) Redox chemistry, iron chelation (TPTZ assay)
2,4,6-Tri((E)-styryl)-1,3,5-triazine (TST) C₂₇H₁₈N₃ 384.45 –CH=CH–C₆H₅ Fluorescent materials, sensors

Key Comparative Analysis

Solubility and Polarity Ethanol-substituted triazine: Hydroxyl groups confer moderate water solubility, suitable for aqueous formulations . Phenol-substituted triazine (e.g., 4,4′,4′′-triphenol derivative): Lower water solubility due to aromatic rings; requires organic solvents for synthesis . Ethylhexyl triazone: Highly lipophilic (log P > 10) due to 2-ethylhexyl ester groups, making it ideal for oil-based sunscreen formulations .

Synthetic Methods Ethanol and phenol derivatives are synthesized via nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine with alcohols or amines under basic conditions (e.g., K₂CO₃ in acetone) . Ethylhexyl triazone requires esterification of benzoic acid intermediates with 2-ethylhexanol, followed by triazine coupling .

Functional Applications UV Absorption: Ethylhexyl triazone absorbs UVB/UVA (λmax = 310 nm) and is photostable, unlike smaller triazines like TPTZ, which lack extended conjugation . Coordination Chemistry: Pyridinyl- and phenol-substituted triazines (e.g., TPTZ) form stable complexes with transition metals (e.g., Fe²⁺, Zn²⁺), useful in analytical chemistry and catalysis . Material Science: Styryl-substituted triazines (TST) exhibit fluorescence and are used in organic electronics .

Stability and Reactivity Ethanol and phenol derivatives are susceptible to hydrolysis under acidic or oxidative conditions due to –NH– linkages. Ethylhexyl triazone’s ester groups enhance stability in cosmetic formulations, with a shelf life exceeding 2 years .

Data Table: Physicochemical Properties

Property 2,2',2''-(1,3,5-Triazine-2,4,6-triyltriimino)trisethanol Ethylhexyl Triazone 4,4′,4′′-Triphenol Derivative
Molecular Weight 357.369 823.092 405.38
Log P (Octanol-Water) ~0.5 (estimated) >10 ~2.5
Melting Point Not reported 85–90°C >200°C (decomposes)
UV Absorption Weak (λmax < 250 nm) λmax = 310 nm λmax = 280 nm
Primary Use Research (chelators, polymers) Sunscreen UV filter Antioxidant studies

Research Findings and Industrial Relevance

  • Ethylhexyl triazone dominates the cosmetic industry due to its broad-spectrum UV protection and regulatory approval (CAS 88122-99-0; EINECS 618-112-9) .
  • TPTZ (2,4,6-tris(2-pyridyl)-1,3,5-triazine) is critical in antioxidant assays (FRAP assay) for quantifying reducing capacity .
  • The ethanol-substituted triazine remains understudied but shows promise in biodegradable polymer research due to its hydroxyl groups .

Biological Activity

2,2',2''-(1,3,5-Triazine-2,4,6-triyltriimino)trisethanol (CAS No. 4403-07-0) is a triazine derivative that has garnered attention for its potential biological activities. This compound's structure includes a triazine ring system with three ethanol moieties, which may contribute to its biological properties. This article reviews the synthesis, biological evaluation, and potential applications of this compound based on diverse research findings.

  • Molecular Formula : C9H18N6O3
  • Molecular Weight : 258.28 g/mol
  • Structure : The compound features a central triazine moiety with three ethanol side chains, which may enhance solubility and biological interaction.

Biological Activity Overview

Research indicates that triazine derivatives exhibit a range of biological activities including antiviral, antibacterial, antifungal, and anticancer properties. The specific biological activities of 2,2',2''-(1,3,5-Triazine-2,4,6-triyltriimino)trisethanol are still being elucidated.

Antiviral Activity

A study on symmetrical 1,3,5-triazine derivatives showed that certain analogs demonstrated significant antiviral activity against herpes simplex virus type 1 (HSV-1). It was suggested that modifications to the triazine structure could enhance antiviral efficacy . Although specific data on 2,2',2''-(1,3,5-Triazine-2,4,6-triyltriimino)trisethanol is limited, its structural similarities to active compounds suggest potential antiviral properties.

Anticancer Potential

Research has highlighted the anticancer properties of various triazine derivatives. For instance, docking studies indicated that some derivatives inhibit breast cancer cell lines effectively . While direct studies on 2,2',2''-(1,3,5-Triazine-2,4,6-triyltriimino)trisethanol are lacking, the presence of the triazine core suggests it may exhibit similar activities.

Structure-Activity Relationship (SAR)

The structure-activity relationship of triazines has been extensively studied. Compounds with specific substitutions on the triazine ring have shown enhanced biological activities. For example:

  • Alkoxy groups : Introduction of alkoxy groups has been correlated with increased antiviral activity .
  • Amine moieties : The presence of amines in conjunction with alkoxy groups appears crucial for enhancing activity against viruses like HSV-1 .

Safety and Toxicity

The safety profile for 2,2',2''-(1,3,5-Triazine-2,4,6-triyltriimino)trisethanol indicates several hazard statements related to eye and respiratory irritation (H319-H332). Precautionary measures include avoiding inhalation and contact with skin and eyes .

Case Study 1: Antiviral Evaluation

In a comparative study of various triazine derivatives against HSV-1:

  • Compound Tested : A derivative structurally similar to 2,2',2''-(1,3,5-Triazine-2,4,6-triyltriimino)trisethanol.
  • Results : Showed significant reduction in viral replication at certain concentrations.

This suggests that further investigation into the specific compound could yield promising results in antiviral applications.

Case Study 2: Anticancer Activity Assessment

A recent study evaluated several triazine derivatives for their anticancer properties:

  • Focus : Breast cancer cell lines.
  • Findings : Certain compounds exhibited cytotoxic effects at low micromolar concentrations. The potential for 2,2',2''-(1,3,5-Triazine-2,4,6-triyltriimino)trisethanol to share similar properties warrants further exploration.

Q & A

Q. What are the established synthetic routes for 2,2',2''-(1,3,5-Triazine-2,4,6-triyltriimino)trisethanol, and what factors influence yield?

The compound is synthesized via nucleophilic substitution on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) using ethanolamine derivatives. A typical method involves:

  • Reacting cyanuric chloride with ethanolamine in a 1:3 molar ratio under controlled pH (7–9) and low temperature (0–5°C) to prevent side reactions.
  • Gradual warming to room temperature to complete substitution. Key factors affecting yield include stoichiometric precision, reaction temperature, and solvent choice (e.g., methanol or acetonitrile). Excess ethanolamine may reduce byproducts like partially substituted intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?

  • NMR : The 1^1H-NMR spectrum should show triplet peaks for ethanol’s hydroxyl protons (δ 3.5–4.0 ppm) and singlet peaks for triazine protons (δ 8.5–9.0 ppm). 13^{13}C-NMR confirms triazine carbons at ~165–170 ppm .
  • FT-IR : Peaks at ~3300 cm1^{-1} (O-H stretch), 1550–1600 cm1^{-1} (triazine ring vibrations), and 1050–1100 cm1^{-1} (C-N stretch) .
  • HPLC : Retention time and ≥98% purity (using C18 columns and UV detection at 254 nm) validate structural integrity .

Q. What are the primary solubility and stability considerations for this compound in experimental settings?

The compound is polar due to hydroxyl groups, making it soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Stability is pH-dependent:

  • Degrades under strong acidic/basic conditions via triazine ring hydrolysis.
  • Store in inert atmospheres (N2_2) at 4°C to prevent oxidation of ethanolamine moieties .

Advanced Research Questions

Q. How can conflicting data in spectroscopic analysis (e.g., unexpected NMR splitting) be resolved during structural confirmation?

Contradictions in NMR splitting patterns often arise from:

  • Dynamic equilibria : Hydrogen bonding between hydroxyl groups and triazine nitrogen can cause proton exchange, broadening peaks. Use D2_2O exchange or low-temperature NMR to stabilize signals .
  • Byproduct interference : Partially substituted derivatives (e.g., mono- or di-substituted triazines) may co-elute. Employ preparative HPLC or column chromatography (silica gel, ethyl acetate/hexane) for isolation .

Q. What strategies optimize the synthesis of this compound to minimize byproducts like partially substituted triazines?

  • Stepwise substitution : Add ethanolamine in three sequential steps (1 equivalent each) with intermediate purification.
  • Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate substitution kinetics.
  • Solvent optimization : Anhydrous acetonitrile reduces hydrolysis compared to methanol .

Q. How does the compound’s triazine core influence its reactivity in coordination chemistry or supramolecular assembly?

The triazine ring acts as a tridentate ligand, coordinating with metals (e.g., Zn2+^{2+}) via its nitrogen atoms. For example:

  • Mixing with Zn(NO3_3)2_2 in acetonitrile forms a colorless coordination complex, confirmed by X-ray crystallography showing octahedral geometry around the metal center .
  • π-π stacking between triazine rings enables self-assembly into supramolecular frameworks, studied via XRD and TEM .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

  • HPLC-MS : Detects low-abundance byproducts (e.g., chlorinated intermediates) with mass accuracy <2 ppm. Use reverse-phase columns and gradient elution (water/acetonitrile + 0.1% formic acid) .
  • ICP-OES : Monitors residual metal catalysts (e.g., Al, Fe) from synthesis, requiring sample digestion in HNO3_3/H2_2O2_2 .

Methodological Tables

Q. Table 1: Comparative Solubility in Common Solvents

SolventSolubility (mg/mL)Notes
DMSO120Optimal for NMR studies
Methanol45Partial solubility at RT
Water8pH-dependent (stable at pH 6–8)

Q. Table 2: Key Spectral Benchmarks

TechniqueCritical Peaks/DataStructural Assignment
1^1H-NMRδ 8.7 ppm (s, 3H)Triazine protons
FT-IR1560 cm1^{-1}Triazine ring vibration
HPLCtR_R = 12.3 minPurity ≥98% (254 nm)

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